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Compound of Interest

Compound Name: Aspirin glycine calcium

Cat. No.: B15480990 Get Quote

The gastrointestinal (GI) toxicity of aspirin (acetylsalicylic acid, ASA) is a significant concern,

particularly with long-term use for cardiovascular prophylaxis. This has led to the development

of various formulations aimed at mitigating this risk. This guide provides a comparative analysis

of the GI safety of a buffered formulation, aspirin glycine calcium, relative to conventional

aspirin, based on available scientific evidence. While direct head-to-head clinical trials on a

combined "aspirin glycine calcium" formulation are limited, this guide synthesizes data from

studies on aspirin combined with glycine and calcium-containing aspirin formulations to provide

a comprehensive overview for researchers and drug development professionals.

Data on Gastrointestinal Safety: Aspirin
Formulations
The following table summarizes quantitative data from studies comparing the GI effects of plain

aspirin with formulations containing glycine or calcium.
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Aspirin

Formulation

Study

Population
Dosage Duration

Key

Gastrointesti

nal Findings

Citation

Aspirin with

Glycine

20 healthy

volunteers

500 mg ASA

+ 250 mg

glycine daily

28 days

Dyspeptic

Symptoms: 0

out of 10

subjects

reported

symptoms.

Gastroduode

nal Damage:

Lesion scores

were nearly

identical to

the plain

aspirin group.

[1]

Plain Aspirin
20 healthy

volunteers

500 mg ASA

daily
28 days

Dyspeptic

Symptoms: 9

out of 10

subjects

reported GI

side effects.

Gastroduode

nal Damage:

Lesion scores

were nearly

identical to

the aspirin

with glycine

group.

[1]

Effervescent

Calcium

Carbasalate

(ECC)

20 healthy

volunteers

826.8 mg TID

(bioequivalen

t to 650 mg

ASA)

5 days Total Gastric

Erosions: 9.1

(vs. 23.8 for

plain ASA,

p=0.004).

Gastric

[2]
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Mucosal

Damage

(Lanza

Score):

Significantly

lower than

plain ASA

(p=0.003).

Plain Aspirin
20 healthy

volunteers
650 mg TID 5 days

Total Gastric

Erosions:

23.8. Gastric

Mucosal

Damage

(Lanza

Score):

Higher than

ECC.

[2]

Buffered

Aspirin

(general)

Pooled data
≤ 325 mg

daily
Long-term

Relative Risk

of Upper GI

Bleeding: 3.1

(95% CI, 1.3–

7.6), showing

no significant

advantage

over plain

aspirin.

[3]

Plain Aspirin Pooled data
≤ 325 mg

daily
Long-term

Relative Risk

of Upper GI

Bleeding: 2.6

(95% CI, 1.7–

4.0).

[3]

It is important to note that while some buffered formulations may reduce acute mucosal

damage, several studies have shown that they do not significantly reduce the incidence of

clinically relevant GI ulceration and bleeding in the long term.[3]
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Experimental Protocols
Study 1: Gastroduodenal Tolerability of Aspirin with
Glycine

Objective: To evaluate the gastroduodenal tolerability of aspirin combined with glycine

compared to plain aspirin in healthy volunteers.[1]

Study Design: A randomized, double-blind, controlled trial.

Participants: 20 healthy volunteers were divided into two groups of 10.

Intervention: One group received 500 mg of aspirin with 250 mg of glycine daily, while the

control group received 500 mg of plain aspirin daily for four weeks.

Methodology: Upper gastrointestinal endoscopy was performed at baseline and after 7, 14,

and 28 days of treatment to assess gastroduodenal damage. Participants were also

monitored for dyspeptic symptoms.

Findings: The study found that while both aspirin preparations induced comparable levels of

gastroduodenal damage visible by endoscopy, none of the subjects taking the aspirin-glycine

combination reported dyspeptic symptoms, whereas 90% of those on plain aspirin did.[1]

Study 2: Gastroduodenal Mucosal Damage of Calcium
Carbasalate vs. Aspirin

Objective: To compare the acute gastroduodenal mucosal damage caused by effervescent

calcium carbasalate (ECC) and plain aspirin.[2]

Study Design: An endoscopist-blinded, randomized, cross-over trial.

Participants: 20 healthy volunteers.

Intervention: Participants received bioequivalent doses of ECC (826.8 mg three times daily)

and plain aspirin (650 mg three times daily) for a five-day period, with a washout period

between treatments.
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Methodology: Endoscopy was performed before and after each treatment period to assess

mucosal damage. The number of gastric erosions was counted, and the damage was scored

using the Lanza score. Serum salicylate, thromboxane B2, and gastric mucosal

prostaglandin E2 concentrations were also measured.

Findings: ECC resulted in significantly fewer gastric mucosal erosions compared to plain

aspirin.[2]

Mechanisms and Signaling Pathways
Aspirin induces gastrointestinal injury through two primary mechanisms: a direct or topical

effect on the gastric mucosa and an indirect or systemic effect.

Direct Injury: The acidic nature of aspirin allows it to be absorbed directly through the lipid

membranes of gastric epithelial cells. Once inside the cell, it becomes ionized and "trapped,"

leading to direct cellular damage.[4]

Indirect Injury: After absorption into the bloodstream, aspirin systemically inhibits

cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[5]

Prostaglandins play a protective role in the stomach by stimulating the secretion of mucus

and bicarbonate, and by maintaining adequate mucosal blood flow.[5]

The rationale behind adding glycine and calcium carbonate to aspirin is to buffer the local

acidic environment of the stomach. This is hypothesized to reduce the direct topical injury of

aspirin on the gastric mucosa.
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Caption: Proposed mechanism for reduced direct gastric injury by Aspirin Glycine Calcium.
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Experimental Workflow for GI Safety Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the

gastrointestinal safety of different aspirin formulations.
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Caption: Typical experimental workflow for assessing GI safety of aspirin formulations.
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In conclusion, while aspirin glycine calcium is designed to improve the gastrointestinal safety

profile of aspirin, more direct comparative studies are needed to fully elucidate its efficacy in

reducing clinically significant long-term GI events. The available evidence from related

formulations suggests a potential for reduced acute mucosal damage and improved subjective

tolerability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15480990?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15480990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

